molecular formula C25H26N4O3 B2789721 N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1171995-64-4

N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2789721
CAS No.: 1171995-64-4
M. Wt: 430.508
InChI Key: GJUOPJQBJQVBQJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetic small molecule of significant interest in oncology research, designed around an N-arylpiperidine-3-carboxamide scaffold. This core structure has been identified in scientific studies as a versatile template for developing compounds with potent biological activity . Compounds featuring the N-pyridazin-3-ylpiperidine carboxamide structure have been demonstrated to function as potent activators of the p53 tumor suppressor pathway . The p53 protein is a critical mediator of cellular responses to stress, and its reactivation is a prominent strategy for inducing apoptosis and cell cycle arrest in cancer cells . Research on related analogues has shown that this class of molecules can achieve p53 activation by inhibiting the MDM2-p53 interaction, leading to strong anti-proliferative effects in cancer cell lines, such as breast cancer models, while exhibiting minimal toxicity to normal human cells . Furthermore, derivatives based on the piperidine-3-carboxamide framework have been shown in high-throughput and high-content screening to act as senescence-inducing agents . These compounds can trigger a senescence-like phenotypic change in human melanoma cells, characterized by enlarged cell morphology and cessation of division, without serious cytotoxicity to normal cells, presenting a promising therapeutic strategy for investigating cancer treatment . This molecule is offered exclusively to support these advanced areas of biological investigation.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17(30)18-7-5-9-20(15-18)26-25(31)19-8-6-14-29(16-19)24-13-12-22(27-28-24)21-10-3-4-11-23(21)32-2/h3-5,7,9-13,15,19H,6,8,14,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUOPJQBJQVBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyridazine ring. The phenyl groups with acetyl and methoxy substituents are then attached through various coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like carbodiimides and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or nitro groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural differences and similarities among related compounds are summarized below:

Compound Name/Identifier Core Structure Substituents Biological Target (Inferred) Key Properties
Target Compound Pyridazin-3-yl piperidine - Amide : 3-acetylphenyl
- Piperidine : 6-(2-methoxyphenyl)pyridazine
Unknown Acetyl for H-bonding; methoxy for π interactions
: ALK Inhibitor Pyrrolo[2,3-d]pyrimidin-4-yl - Amide : 4-(trifluoromethoxy)benzyl
- Core : 4-amino-2-methylphenyl
ALK mutants High lipophilicity (CF₃O); pyrrolopyrimidine for selectivity
: Triazolo-pyridazine Triazolo[4,3-b]pyridazin-6-yl - Amide : 3-chlorophenyl
- Core : 3-methyl
Unknown Chlorophenyl increases lipophilicity; triazolo enhances metabolic stability
: Pyridazine Analog Pyridazin-3-yl - Amide : 3-methylpyridin-2-yl
- Piperidine : 2-methoxyphenyl
Unknown Methylpyridyl improves solubility; methoxy retains π interactions
: Autotaxin Modulator Pyridazine derivative - Substituent : Trifluoromethyl pyridyl
- Core : Spiro structure
Autotaxin Trifluoromethyl enhances electronegativity; spiro system restricts conformation

Substituent Effects on Bioactivity

  • 3-Acetylphenyl (Target) vs.
  • 2-Methoxyphenyl (Target) vs. Trifluoromethyl Pyridyl () :
    Methoxy’s electron-donating nature supports π-π stacking, whereas trifluoromethyl’s electronegativity may enhance interactions with hydrophobic enzyme pockets .
  • Pyridazine Core (Target) vs. Pyrrolopyrimidine () :
    Pyridazine’s nitrogen-rich structure may favor kinase binding, while pyrrolopyrimidine’s fused ring system improves selectivity for ALK mutants .

Research Implications and Gaps

  • Biological Targets : While the target compound’s pyridazine core suggests kinase or autotaxin modulation, further assays are needed to confirm activity .

Q & A

Q. Synthesis Steps :

Piperidine-3-carboxamide core formation : Achieved via coupling reactions using carbodiimides (e.g., EDC) under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions .

Pyridazine ring functionalization : Suzuki-Miyaura coupling introduces the 2-methoxyphenyl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Final assembly : Amide bond formation between intermediates, optimized using Hünig’s base (DIPEA) to maintain pH ~8.5 .

Q. Critical Parameters :

  • Temperature control : Low temperatures prevent decomposition during coupling.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or receptor isoforms .
  • Compound purity : Impurities >5% can skew dose-response curves; validate purity via LC-MS and ¹H/¹³C NMR .
  • Experimental design : Standardize protocols (e.g., IC₅₀ measurements using fluorescent probes vs. radioligands) .

Q. Resolution Strategy :

  • Replicate studies under identical conditions.
  • Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Basic: What methodologies confirm structural integrity and purity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical values) .

Advanced: How can computational methods optimize synthesis pathways?

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .
  • Machine learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd vs. Ni) .
  • Solvent screening : COSMO-RS simulations identify solvents that maximize yield while minimizing side reactions .

Advanced: How does pyridazine substitution affect biological target interactions?

Q. Structure-Activity Relationship (SAR) Insights :

  • 2-Methoxyphenyl vs. cyclopropyl : Methoxy groups enhance solubility but may reduce CNS penetration due to increased polarity .
  • Electron-withdrawing groups : Nitro or fluoro substituents at the pyridazine 4-position improve enzyme inhibition (e.g., kinase targets) but increase metabolic instability .

Q. Methodology :

  • Synthesize analogs with systematic substitutions.
  • Test binding affinity via surface plasmon resonance (SPR) and functional activity in cell-based assays .

Advanced: What strategies enhance pharmacokinetic properties in analog design?

  • Improving solubility : Introduce polar groups (e.g., sulfonamides) on the piperidine ring without disrupting target binding .
  • Metabolic stability : Replace labile esters (e.g., acetyl) with bioisosteres like trifluoromethyl .
  • Plasma protein binding (PPB) : Reduce lipophilicity (logP <3) via halogen substitution to minimize off-target interactions .

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